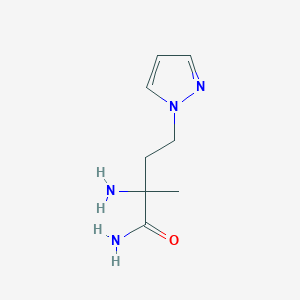
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the formation of the triazole ring through cyclization reactions. . This reaction is known for its high yield and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology: It can be used as a probe to study biological processes involving triazole-containing compounds.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or receptor binding, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole ring structure and are used as antifungal agents.
Cyclopropylamine Derivatives: These compounds are known for their biological activity and are used in various pharmaceutical applications.
Uniqueness
Methyl 2-(cyclopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to its combination of a cyclopropylamine group and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields .
Eigenschaften
Molekularformel |
C10H16N4O2 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
methyl 2-(cyclopropylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16N4O2/c1-10(9(15)16-2,13-8-3-4-8)5-14-7-11-6-12-14/h6-8,13H,3-5H2,1-2H3 |
InChI-Schlüssel |
RWFLUNPGWAJFRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=NC=N1)(C(=O)OC)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


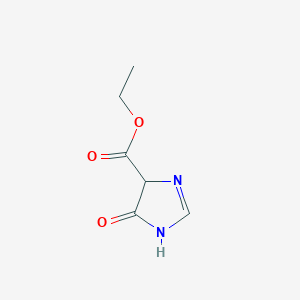
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
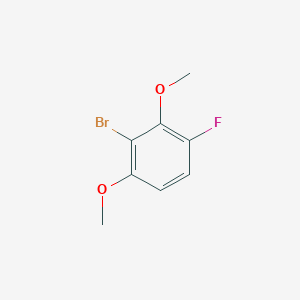

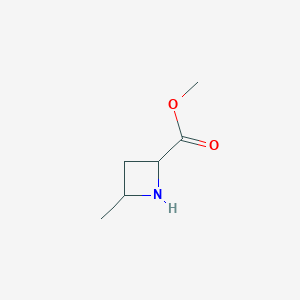

![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
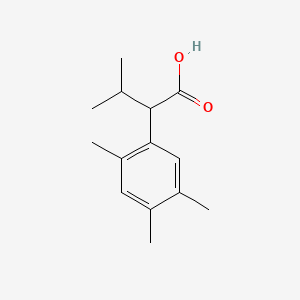
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)
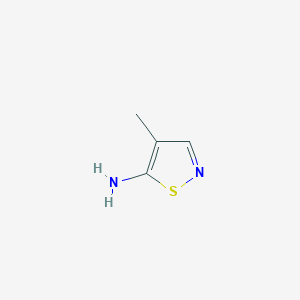
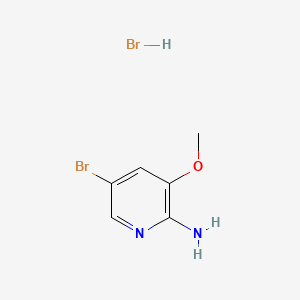
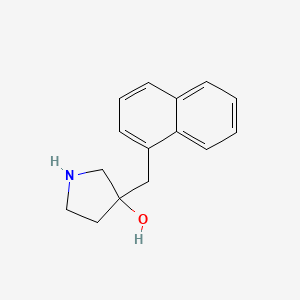
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)
